molecular formula C20H22ClNO3 B13735557 (+)-1-Methyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride CAS No. 33426-97-0

(+)-1-Methyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride

Cat. No.: B13735557
CAS No.: 33426-97-0
M. Wt: 359.8 g/mol
InChI Key: IXUBQARUVFRFLU-UHFFFAOYSA-N
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Description

(+)-1-Methyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride is a synthetic compound belonging to the piperidine class of chemicals. Piperidine derivatives are known for their significant role in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzoyl and benzoyloxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-1-Methyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(+)-1-Methyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Benzoyl chloride, benzoyl peroxide

Major Products

The major products formed from these reactions include ketones, alcohols, and various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of (+)-1-Methyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Properties

CAS No.

33426-97-0

Molecular Formula

C20H22ClNO3

Molecular Weight

359.8 g/mol

IUPAC Name

(3-benzoyl-1-methylpiperidin-1-ium-3-yl) benzoate;chloride

InChI

InChI=1S/C20H21NO3.ClH/c1-21-14-8-13-20(15-21,18(22)16-9-4-2-5-10-16)24-19(23)17-11-6-3-7-12-17;/h2-7,9-12H,8,13-15H2,1H3;1H

InChI Key

IXUBQARUVFRFLU-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CCCC(C1)(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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